Structural Elucidation of 4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride: A Comprehensive NMR Guide
Structural Elucidation of 4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride: A Comprehensive NMR Guide
Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical Development Scientists Document Type: Technical Whitepaper & Reference Guide
Executive Summary & Structural Logic
The compound 4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride (CAS: 1452565-52-4)[1], frequently cataloged under its alternative nomenclature methyl 5-amino-2-(benzyloxy)benzoate hydrochloride [2], is a highly functionalized aromatic intermediate heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs).
Accurate structural characterization of this molecule requires a deep understanding of how its three distinct substituents—an anilinium salt ( −NH3+Cl− ), a methoxycarbonyl ester ( −COOCH3 ), and a benzyloxy ether ( −OCH2Ph )—interact electronically to modulate the electron density of the central benzene ring. This whitepaper provides a rigorous, self-validating framework for assigning the 1 H and 13 C NMR spectra of this compound, grounded in established spectrometric principles[3].
Electronic Substituent Effects
The chemical shifts of the central aromatic protons and carbons are dictated by the sum of the inductive ( ±I ) and resonance ( ±M ) effects of the substituents[4]:
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−NH3+ (C1): Lacks a lone pair, making it incapable of resonance donation. It acts as a powerful electron-withdrawing group via induction ( −I ), strongly deshielding the ortho (C2, C6) and para (C4) positions.
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−COOCH3 (C3): Acts as an electron-withdrawing group via both resonance and induction ( −M,−I ), further deshielding its ortho and para positions.
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−OCH2Ph (C4): Acts as a strong electron-donating group via resonance ( +M ), shielding its ortho (C3, C5) and para (C1) positions.
Caption: Electronic substituent effects modulating the chemical shifts of the aromatic core.
Experimental Methodology: A Self-Validating Protocol
To ensure high-fidelity spectral data, the acquisition protocol must be treated as a self-validating feedback loop. The choice of DMSO-d6 is critical: it disrupts intermolecular hydrogen bonding, fully dissolves the polar hydrochloride salt, and lacks exchangeable protons. This prevents the rapid deuterium exchange of the −NH3+ protons, allowing them to be observed[3].
Step-by-Step Acquisition Workflow
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard) in a standard 5 mm NMR tube. Ensure complete dissolution via gentle sonication to prevent magnetic susceptibility artifacts from suspended particles.
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Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Perform precise impedance matching and tuning for both 1 H and 13 C channels to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse widths.
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Locking & Shimming (Validation Step): Lock onto the deuterium signal of DMSO-d6. Optimize the Z0–Z5 shims to achieve B0 field homogeneity. Validation: The system is validated when the full width at half maximum (FWHM) of the TMS peak is ≤1.0 Hz. This guarantees that fine meta-couplings ( J≈2.5 Hz) will be cleanly resolved.
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Pulse Sequence Execution:
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1 H NMR: Execute a standard 1D proton sequence (zg30) with a relaxation delay (D1) of 2.0 seconds and 16 scans.
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13 C NMR: Execute a proton-decoupled carbon sequence (zgpg30) with a D1 of 2.0 seconds and a minimum of 512 scans to resolve quaternary carbons.
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FID Processing: Apply a Fourier Transform (FT) with a 0.3 Hz exponential line broadening for 1 H (1.0 Hz for 13 C). Perform manual zero-order and first-order phase correction, followed by polynomial baseline correction.
Caption: Step-by-step NMR acquisition workflow ensuring high-fidelity spectral data.
1 H NMR Resonance Assignments
The aromatic core of this compound exhibits an AMX spin system. Because the chemical shift differences ( Δν ) are significantly larger than the coupling constants ( J ), the system approaches first-order behavior, allowing for straightforward extraction of J -values[3].
Causality Behind the Chemical Shifts
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H-2 ( δ 8.27): This proton is trapped between two strongly deshielding groups ( −NH3+ and −COOCH3 ). It resonates furthest downfield and appears as a fine doublet due to meta-coupling with H-6.
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H-6 ( δ 7.77): Ortho to the deshielding −NH3+ group but meta to the shielding −OCH2Ph group. It appears as a doublet of doublets (coupled ortho to H-5 and meta to H-2).
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H-5 ( δ 7.07): Ortho to the strongly shielding benzyloxy oxygen, making it the most upfield aromatic proton on the central ring.
Table 1: Predicted 1 H NMR Data (400 MHz, DMSO-d6)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment Rationale |
| −NH3+ | ~10.20 | Broad Singlet (br s) | 3H | - | Rapid quadrupolar relaxation of 14 N broadens the peak; highly deshielded due to positive charge. |
| C2-H | 8.27 | Doublet (d) | 1H | J=2.5 | Deshielded by ortho −NH3+ and −COOCH3 . Meta-coupled to H-6. |
| C6-H | 7.77 | Doublet of doublets (dd) | 1H | J=8.5,2.5 | Deshielded by ortho −NH3+ . Ortho-coupled to H-5, meta-coupled to H-2. |
| Phenyl (Bn) | 7.30 – 7.50 | Multiplet (m) | 5H | - | Standard benzylic aromatic envelope. |
| C5-H | 7.07 | Doublet (d) | 1H | J=8.5 | Shielded by ortho −OCH2Ph oxygen. Ortho-coupled to H-6. |
| −OCH2− | 5.25 | Singlet (s) | 2H | - | Deshielded aliphatic protons due to adjacent oxygen and phenyl ring. |
| −OCH3 | 3.85 | Singlet (s) | 3H | - | Typical methoxy ester resonance. |
13 C NMR Resonance Assignments
The 13 C NMR spectrum is assigned based on empirical additivity rules for substituted benzenes[4]. Quaternary carbons (C1, C3, C4, Carbonyl, and Phenyl ipso) will exhibit significantly lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1 ).
Table 2: Predicted 13 C NMR Data (100 MHz, DMSO-d6)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Rationale |
| C=O | 165.5 | Quaternary (C) | Highly deshielded ester carbonyl carbon. |
| C4 | 155.0 | Quaternary (C) | Directly attached to the electronegative benzyloxy oxygen ( +M,−I ). |
| Phenyl ipso | 136.5 | Quaternary (C) | Ipso carbon of the benzyl group. |
| C1 | 128.5 | Quaternary (C) | Attached to −NH3+ ; deshielded relative to neutral aniline. |
| Phenyl meta | 128.8 | Methine (CH) | Benzyl aromatic carbons. |
| Phenyl ortho | 128.2 | Methine (CH) | Benzyl aromatic carbons. |
| Phenyl para | 128.0 | Methine (CH) | Benzyl aromatic carbons. |
| C6 | 127.5 | Methine (CH) | Para to the ester group; moderately deshielded. |
| C2 | 124.0 | Methine (CH) | Sandwiched between two electron-withdrawing groups. |
| C3 | 121.5 | Quaternary (C) | Attached to the ester group. |
| C5 | 114.5 | Methine (CH) | Strongly shielded by the ortho oxygen atom of the benzyloxy group. |
| −OCH2− | 70.5 | Methylene ( CH2 ) | Benzylic carbon attached to oxygen. |
| −OCH3 | 52.5 | Methyl ( CH3 ) | Methoxy ester carbon. |
Conclusion
The structural elucidation of 4-(Benzyloxy)-3-(methoxycarbonyl)benzenaminium chloride relies on a precise understanding of competing electronic effects on the aromatic core. By utilizing a rigorously validated NMR acquisition protocol in DMSO-d6, analysts can confidently resolve the AMX spin system of the central ring. The resulting chemical shifts and coupling constants serve as an unambiguous fingerprint for this critical pharmaceutical intermediate, ensuring downstream quality control in API manufacturing.
References
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[4] Pretsch, E., Bühlmann, P., Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Professional. Retrieved from:[Link]
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[3] Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Retrieved from: [Link]
